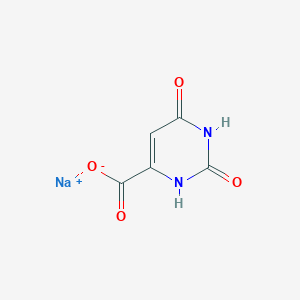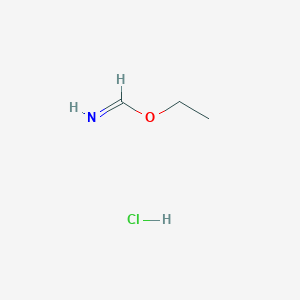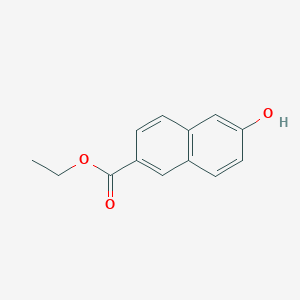![molecular formula C24H14 B093510 Benzo[pqr]picene CAS No. 189-96-8](/img/structure/B93510.png)
Benzo[pqr]picene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating biological processes.
Wirkmechanismus
The mechanism of action of benzo[pqr]picene is not fully understood, but it is thought to interact with DNA and other biomolecules through a process known as intercalation. This involves the insertion of the compound between the base pairs of DNA, which can lead to changes in the structure and function of the molecule.
Biochemische Und Physiologische Effekte
Benzo[pqr]picene has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. It has also been shown to affect the expression of genes involved in cell cycle regulation and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzo[pqr]picene in lab experiments is its high reactivity and specificity for certain biomolecules. However, its toxicity and potential for DNA damage can also be a limitation, and careful handling and use are required to avoid unwanted effects.
Zukünftige Richtungen
There are many potential future directions for research on benzo[pqr]picene, including studies of its interactions with specific biomolecules, the development of new fluorescent probes and imaging techniques, and the identification of new therapeutic targets for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.
Synthesemethoden
Benzo[pqr]picene can be synthesized through a number of different methods, including the Diels-Alder reaction and the Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile, while the Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Wissenschaftliche Forschungsanwendungen
Benzo[pqr]picene has been used in a wide range of scientific research applications, including studies of DNA damage and repair, the effects of environmental pollutants on human health, and the development of new drugs and therapies. It has also been used as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
189-96-8 |
|---|---|
Produktname |
Benzo[pqr]picene |
Molekularformel |
C24H14 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
hexacyclo[14.6.2.02,11.05,10.013,23.020,24]tetracosa-1(23),2(11),3,5,7,9,12,14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-7-19-15(4-1)10-12-20-21-13-11-17-6-3-5-16-8-9-18(14-22(19)20)24(21)23(16)17/h1-14H |
InChI-Schlüssel |
VOIIGLOUBINLKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5 |
Andere CAS-Nummern |
189-96-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



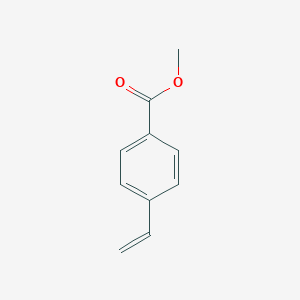
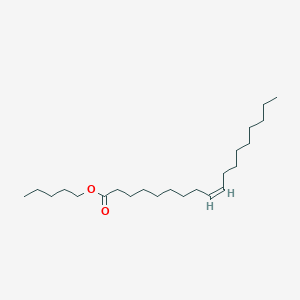
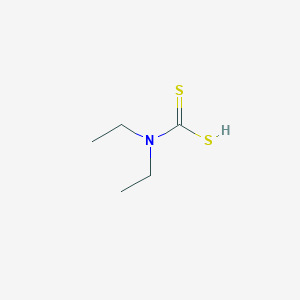
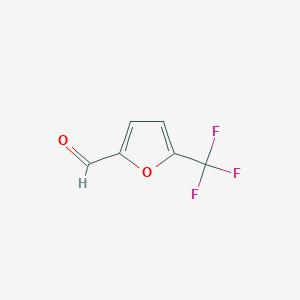
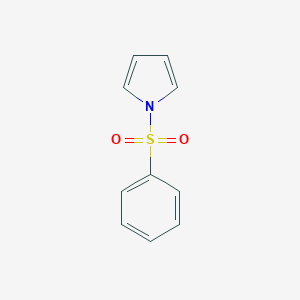
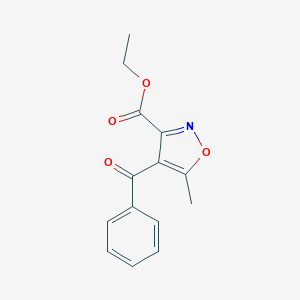
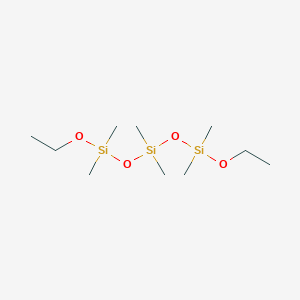
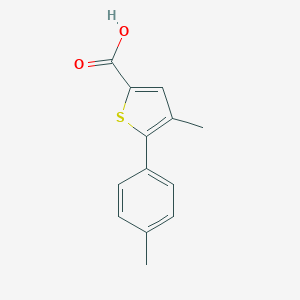
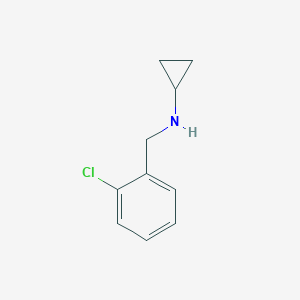
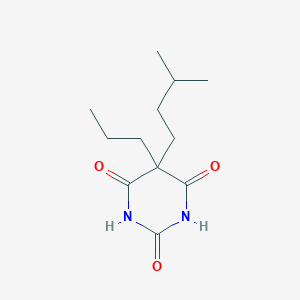
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
